molecular formula C12H14ClNO4S B2508896 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 630049-59-1

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2508896
CAS No.: 630049-59-1
M. Wt: 303.76
InChI Key: QKQWLMWHAFCAQY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is systematically named based on its parent piperidine ring, substituents, and functional groups. The IUPAC name reflects the sulfonyl group attached to the nitrogen atom at position 1 of the piperidine ring and a carboxylic acid group at position 4. The substituent on the sulfonyl group is a 2-chlorophenyl moiety, where chlorine occupies the ortho position relative to the sulfonyl linkage.

Synonyms and Identifiers

Identifier Type Value
CAS Number 630049-59-1
PubChem CID 2082082
SMILES C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl
InChI Key QKQWLMWHAFCAQY-UHFFFAOYSA-N

The compound is also identified by its molecular formula C₁₂H₁₄ClNO₄S , with a computed molecular weight of 303.76 g/mol .

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is influenced by its sulfonyl group and piperidine ring. The sulfonyl moiety adopts a tetrahedral geometry, with sulfur bonded to two oxygen atoms (double-bonded) and the piperidine nitrogen and phenyl group. The 2-chlorophenyl substituent introduces steric and electronic effects, directing torsion angles in the molecule.

Key Geometric Features

  • Piperidine Ring Conformation : The six-membered piperidine ring typically adopts a chair conformation, with the sulfonyl group and carboxylic acid substituents occupying axial or equatorial positions depending on steric interactions.
  • Sulfonyl Group Orientation : The sulfonyl group’s conformation is critical for hydrogen bonding and electronic interactions. The S=O bonds are typically perpendicular to the C–S–N axis, while the 2-chlorophenyl group may adopt a syn or anti conformation relative to the piperidine ring.
  • Carboxylic Acid Group : The carboxylic acid at position 4 is positioned to engage in intermolecular hydrogen bonding, influencing crystal packing and solubility.

Conformational Preferences
Studies on sulfonamide derivatives suggest that the sulfonyl group’s torsion angles (e.g., N–S–C–C) are influenced by steric and electronic factors. For 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, the 2-chlorophenyl group’s ortho chlorine may induce a skewed torsion angle (90–120°) to minimize steric clashes with the piperidine ring.

Crystallographic Data and Solid-State Arrangement

Crystallographic data for 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid are limited in publicly available databases. However, structural insights can be inferred from related sulfonamide-piperidine derivatives.

Proposed Solid-State Features

  • Hydrogen Bonding : The carboxylic acid group likely participates in intermolecular hydrogen bonding, forming dimers or extended networks. The sulfonyl group’s oxygen atoms may act as hydrogen bond acceptors[

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQWLMWHAFCAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with chlorophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : One of the primary applications of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is its role as an inhibitor of hormone-sensitive lipase (HSL). HSL plays a crucial role in lipid metabolism, making this compound potentially beneficial for managing obesity and diabetes.
  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, indicating its potential as a lead compound for antibiotic development .

2. Biological Studies

  • Protein Interactions : Binding studies have shown that this compound interacts with proteins such as bovine serum albumin (BSA), which can influence drug delivery and bioavailability.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their mechanisms and therapeutic potential .

Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseVaries

Case Studies and Research Findings

Several studies have highlighted the pharmacological behavior of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid:

  • Antibacterial Properties Study : Research demonstrated strong antibacterial activity against multiple strains, suggesting potential for developing new antibiotics.
  • Enzyme Inhibition Study : The compound effectively inhibited urease, indicating utility in treating conditions associated with urease-producing bacteria.
  • Cancer Research : Investigations into anticancer effects revealed significant cytotoxicity against human cancer cell lines, warranting further exploration.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid

  • Substituent : 2,4-Difluorophenylsulfonyl.
  • Molecular Weight: 305.3 g/mol (C₁₂H₁₃F₂NO₄S).
  • Key Properties :
    • The difluorophenyl group introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic attack.
    • Steric hindrance from the fluorine atoms reduces conformational flexibility compared to the 2-chloro derivative.
    • Demonstrated utility in reactions requiring selective electrophilic centers .

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

  • Substituent : 4-Chlorophenylsulfonyl.
  • Molecular Weight: ~301.7 g/mol (estimated for C₁₂H₁₂ClNO₄S).
  • Key Properties :
    • The para-chloro substituent provides less steric hindrance than ortho-substituted analogs, favoring planar molecular interactions.
    • Safety data (SDS) indicate standard handling precautions for sulfonamides, including ventilation and protective equipment .

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

  • Substituent : 2-Fluorobenzylsulfonyl.
  • Molecular Weight: 301.33 g/mol (C₁₃H₁₆FNO₄S).
  • Discontinued commercial availability suggests challenges in synthesis or stability .

Analogues with Carbonyl or Heterocyclic Substituents

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

  • Substituent : 2-Chlorobenzoyl.
  • Molecular Weight: 267.7 g/mol (C₁₃H₁₄ClNO₃).
  • Key Properties :
    • Replacing sulfonyl with benzoyl reduces electrophilicity but increases solubility in polar aprotic solvents (e.g., DMSO, chloroform).
    • Applications include use as a building block in medicinal chemistry .

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

  • Substituent : 2-Chloropyrimidinyl.
  • Molecular Weight : 241.67 g/mol (C₁₀H₁₂ClN₃O₂).
  • Key Properties :
    • The pyrimidine ring introduces hydrogen-bonding capacity and aromaticity, enhancing interactions with biological targets.
    • Used in kinase inhibitor research due to its heterocyclic scaffold .

Key Observations:

  • Electrophilicity : Sulfonyl groups enhance reactivity compared to carbonyl or heterocyclic substituents, making them preferable for nucleophilic substitution .
  • Biological Relevance : Piperidine-4-carboxylic acid derivatives are frequently explored in drug discovery due to their conformational flexibility and ability to interact with enzymes or receptors .

Biological Activity

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl sulfonyl group and a carboxylic acid moiety. Its molecular formula is C11H12ClN1O4S1C_{11}H_{12}ClN_{1}O_{4}S_{1}. The sulfonyl group is particularly notable for its ability to interact with biological molecules, influencing its pharmacological profile.

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid exerts its biological effects primarily through:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of their activity.
  • Protein Interactions : Binding studies indicate that this compound can interact with proteins such as bovine serum albumin (BSA), affecting drug delivery and bioavailability .

Biological Activities

The biological activities of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid encompass several areas:

Antibacterial Activity

Research indicates moderate to strong antibacterial activity against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

Table 1 summarizes the antibacterial activity against different bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has shown promising results as an inhibitor of several enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity.
  • Urease : Exhibited significant inhibition, which is critical for treating conditions like urinary tract infections.

Table 2 presents the IC50 values for enzyme inhibition:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseVaries (specific values not provided)

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing potential for further development in cancer therapy .

Case Studies and Research Findings

Several studies have explored the pharmacological behavior of compounds related to 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. For instance:

  • Study on Antibacterial Properties : A study demonstrated that derivatives of the piperidine nucleus exhibited strong antibacterial activity against multiple strains, indicating the potential for developing new antibiotics .
  • Enzyme Inhibition Study : Research highlighted the compound's ability to inhibit urease effectively, suggesting its utility in treating conditions associated with urease-producing bacteria .
  • Cancer Research : Investigations into the anticancer effects revealed that certain derivatives showed significant cytotoxicity against human cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves three stages: (i) piperidine-4-carboxylic acid functionalization , (ii) sulfonylation with 2-chlorobenzenesulfonyl chloride , and (iii) acidic hydrolysis to yield the final product. Key steps include:

  • Coupling Reaction : Use DMF or methanol as solvents under nitrogen atmosphere to minimize side reactions .
  • Sulfonylation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) to ensure completion .
  • Purification : Recrystallize from ethanol/water (4:1) to achieve >95% purity. Confirm purity via 1H^1\text{H} NMR (e.g., δ 1.52–3.42 ppm for piperidine protons) and elemental analysis .

Q. How should researchers address solubility challenges during biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO) or chloroform/methanol mixtures. For in vitro studies:

  • Prepare a 10 mM stock in DMSO, then dilute with PBS (pH 7.4) to ≤1% DMSO to avoid cytotoxicity .
  • For stability testing, use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor degradation .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of sulfonylation in piperidine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict sulfonylation regioselectivity by analyzing transition-state energies. For example:

  • Nucleophilic Attack : The 2-chlorophenylsulfonyl group preferentially reacts at the piperidine nitrogen due to lower activation energy (ΔG=28.5kcal/mol\Delta G^\ddagger = 28.5 \, \text{kcal/mol}) compared to oxygen-based pathways (ΔG=34.2kcal/mol\Delta G^\ddagger = 34.2 \, \text{kcal/mol}) .
  • Validation : Cross-validate with 13C^{13}\text{C} NMR chemical shifts (e.g., carbonyl carbon at ~170 ppm) and IR (S=O stretch at 1360–1180 cm1^{-1}) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized ATP-based viability assays .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-chloro analogs from incomplete sulfonylation) that may antagonize target binding .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50_{50} values across studies, controlling for variables like serum concentration .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure kcat/Kmk_{\text{cat}}/K_m ratios under varying inhibitor concentrations. For carbonic anhydrase, observe KiK_i values < 100 nM via Lineweaver-Burk plots .
  • Crystallography : Co-crystallize with human carbonic anhydrase II (PDB ID: 3KS3) to map binding interactions (e.g., sulfonyl oxygen hydrogen-bonding to Thr199) .
  • Mutagenesis : Engineer enzyme mutants (e.g., T199A) to validate critical binding residues via surface plasmon resonance (SPR) .

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